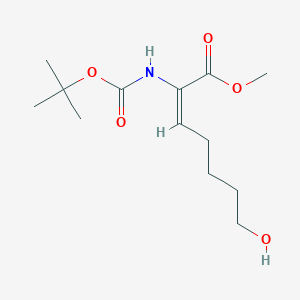
Ammonium 4,5-dihydroxybenzene-1,3-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium 4,5-dihydroxybenzene-1,3-disulfonate is a chemical compound known for its unique properties and applications in various fields. It is a derivative of benzene with two hydroxyl groups and two sulfonate groups attached to the benzene ring. This compound is often used in scientific research due to its ability to interact with metal ions and its antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium 4,5-dihydroxybenzene-1,3-disulfonate can be synthesized through the sulfonation of 4,5-dihydroxybenzene. The reaction typically involves the use of sulfuric acid and ammonium hydroxide. The process includes the following steps:
Sulfonation: 4,5-dihydroxybenzene is treated with sulfuric acid to introduce sulfonate groups.
Neutralization: The resulting sulfonated product is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactors where 4,5-dihydroxybenzene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then neutralized with ammonium hydroxide, and the product is purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
Ammonium 4,5-dihydroxybenzene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinones are the major products formed.
Reduction: Hydroquinones are the primary products.
Substitution: Various substituted derivatives of the original compound are formed.
Scientific Research Applications
Ammonium 4,5-dihydroxybenzene-1,3-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for metal ions and as an antioxidant.
Biology: It is employed in studies involving oxidative stress and free radical scavenging.
Industry: It is used in the manufacturing of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through its ability to chelate metal ions and scavenge free radicals. The hydroxyl groups on the benzene ring can donate electrons to metal ions, forming stable complexes. Additionally, the compound can neutralize free radicals by donating hydrogen atoms, thereby preventing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4,5-dihydroxybenzene-1,3-disulfonate
- Lithium 4,5-dihydroxybenzene-1,3-disulfonate
- Potassium 4,5-dihydroxybenzene-1,3-disulfonate
Uniqueness
Ammonium 4,5-dihydroxybenzene-1,3-disulfonate is unique due to its specific ammonium ion, which can form extensive hydrogen-bonding arrays with surrounding molecules. This property makes it particularly useful in applications requiring strong intermolecular interactions, such as in the development of bioadhesives and in studies of charge transfer in solid-state fuel cells .
Properties
Molecular Formula |
C6H12N2O8S2 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
diazanium;4,5-dihydroxybenzene-1,3-disulfonate |
InChI |
InChI=1S/C6H6O8S2.2H3N/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);2*1H3 |
InChI Key |
QRHVTKBSFOFYHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13085381.png)




![3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13085407.png)

amine](/img/structure/B13085429.png)



![Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B13085461.png)

